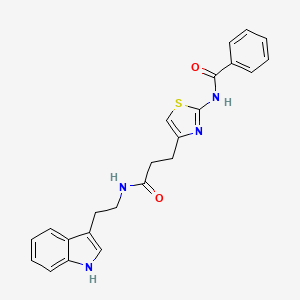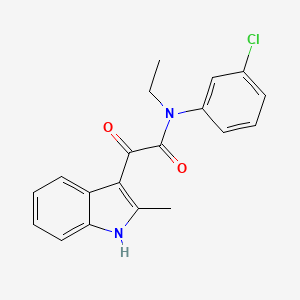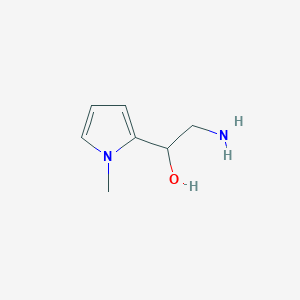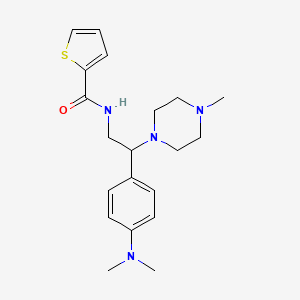
1-(2-(Phenylamino)thiazole-4-carbonyl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(2-(Phenylamino)thiazole-4-carbonyl)piperidine-4-carboxamide” is a compound that belongs to the class of thiazole derivatives . Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties . The compound has a molecular weight of 288.36 .
Synthesis Analysis
The synthesis of similar compounds involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The obtained intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .Molecular Structure Analysis
Thiazoles are five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively. The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis
Thiazole derivatives have been synthesized with variable substituents as target structures, and their biological activities have been evaluated . They have been found to have potent inhibitory activities against COX enzymes .Applications De Recherche Scientifique
Sure! Here is a comprehensive analysis of the scientific research applications of 1-(2-(Phenylamino)thiazole-4-carbonyl)piperidine-4-carboxamide, focusing on six unique applications:
Anticancer Agents
1-(2-(Phenylamino)thiazole-4-carbonyl)piperidine-4-carboxamide has shown potential as an anticancer agent. Its structure allows it to interact with various cellular targets, inhibiting the growth and proliferation of cancer cells. Research has demonstrated its efficacy in inducing apoptosis (programmed cell death) in cancerous cells, making it a promising candidate for further development in cancer therapy .
Anti-inflammatory Compounds
This compound has been studied for its anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines and enzymes, such as COX-2, which are involved in the inflammatory response. This makes it a potential candidate for treating inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease .
Antibacterial Agents
1-(2-(Phenylamino)thiazole-4-carbonyl)piperidine-4-carboxamide has been evaluated for its antibacterial activity. It has shown effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. This broad-spectrum activity suggests its potential use in developing new antibiotics to combat resistant bacterial infections .
Neuroprotective Agents
Research has indicated that this compound may have neuroprotective effects. It can protect neuronal cells from oxidative stress and apoptosis, which are common features in neurodegenerative diseases like Alzheimer’s and Parkinson’s. This makes it a valuable candidate for further investigation in the field of neuroprotection .
Antioxidant Agents
Lastly, this compound has been evaluated for its antioxidant properties. It can scavenge free radicals and reduce oxidative stress, which is implicated in various chronic diseases, including cardiovascular diseases and cancer. Its antioxidant activity makes it a promising candidate for developing supplements or drugs aimed at reducing oxidative damage.
These applications highlight the versatility and potential of 1-(2-(Phenylamino)thiazole-4-carbonyl)piperidine-4-carboxamide in various fields of scientific research. Each application offers a unique avenue for further exploration and development.
If you have any specific questions or need more detailed information on any of these applications, feel free to ask!
Springer Springer Wiley MDPI : Springer : Springer : Wiley : MDPI
Mécanisme D'action
Target of Action
The primary target of 1-(2-(Phenylamino)thiazole-4-carbonyl)piperidine-4-carboxamide is the Cyclooxygenase-1 (COX-1) enzyme . This enzyme plays a crucial role in the inflammatory response by producing prostaglandins, which are key mediators of inflammation and pain.
Mode of Action
The compound interacts with its target, the COX-1 enzyme, by inhibiting its activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain.
Biochemical Pathways
The compound affects the arachidonic acid pathway . By inhibiting the COX-1 enzyme, it prevents the conversion of arachidonic acid to prostaglandins. This results in a decrease in the production of prostaglandins, which are involved in the mediation of inflammation, pain, and fever.
Result of Action
The inhibition of the COX-1 enzyme by 1-(2-(Phenylamino)thiazole-4-carbonyl)piperidine-4-carboxamide leads to a reduction in the production of prostaglandins . This results in decreased inflammation and pain, as prostaglandins are key mediators of these physiological responses.
Orientations Futures
Thiazole derivatives, including “1-(2-(Phenylamino)thiazole-4-carbonyl)piperidine-4-carboxamide”, present a promising area of research due to their wide range of biological activities. Future research could focus on further exploring their biological activities, optimizing their synthesis, and investigating their safety and potential applications in medicine .
Propriétés
IUPAC Name |
1-(2-anilino-1,3-thiazole-4-carbonyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2S/c17-14(21)11-6-8-20(9-7-11)15(22)13-10-23-16(19-13)18-12-4-2-1-3-5-12/h1-5,10-11H,6-9H2,(H2,17,21)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNPLOZMIYRUSAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)C2=CSC(=N2)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(Phenylamino)thiazole-4-carbonyl)piperidine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(6-{4-[(4-Fluorophenyl)methyl]piperazin-1-yl}pyridazin-3-yl)morpholine](/img/structure/B2467554.png)
![3-((5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2467555.png)

![methyl 2-(2-((8-fluoro-5H-pyrimido[5,4-b]indol-4-yl)thio)acetamido)benzoate](/img/structure/B2467561.png)
![2-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2467562.png)
![N-[(4-bromophenyl)sulfonyl]acetamide](/img/structure/B2467564.png)





![N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-naphthamide](/img/structure/B2467573.png)